1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one
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Overview
Description
1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one is a heterocyclic compound that features both imidazole and pyridine rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-bromo-5-chloropyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole or pyridine derivatives.
Scientific Research Applications
1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the propan-1-one group.
1-(1H-Imidazol-1-yl)-2-(pyridin-2-yl)ethanone: Similar but with an ethanone group instead of propan-1-one.
Uniqueness
1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one is unique due to its specific combination of imidazole and pyridine rings with a propan-1-one group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(5-imidazol-1-ylpyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C11H11N3O/c1-2-11(15)10-4-3-9(7-13-10)14-6-5-12-8-14/h3-8H,2H2,1H3 |
InChI Key |
JTOGJMAIZLHYIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC=C(C=C1)N2C=CN=C2 |
Origin of Product |
United States |
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